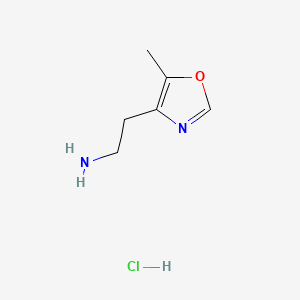
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as MDBC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MDBC is a benzoxazine derivative that has a wide range of biological and chemical properties, making it an interesting subject for research.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not well understood. However, it is believed that methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate acts as a free radical initiator, initiating the polymerization of monomers. This process involves the formation of a radical species, which then reacts with the monomer to form a polymer chain.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. However, studies have shown that methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not toxic to cells and does not cause significant damage to DNA. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is its ability to initiate the polymerization of various monomers. This property makes it an important compound in the development of new polymers with unique properties. However, one of the limitations of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. One area of research is the development of new polymers using methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an initiator. Another area of research is the investigation of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate's antibacterial properties and its potential as a new antibiotic. Additionally, more research is needed to understand the mechanism of action of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to initiate the polymerization of various monomers, making it an important compound in the development of new polymers with unique properties. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate also has antibacterial properties, making it a potential candidate for the development of new antibiotics. While there is still much to learn about methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, its unique properties make it an interesting subject for future research.
Méthodes De Synthèse
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized through a variety of methods, including the reaction of 3-aminophenol with methyl 3-oxobutanoate under acidic conditions. Another method involves the reaction of 3-aminophenol with methyl 3-oxobutanoate in the presence of a weak base such as sodium bicarbonate. The product is then treated with acetic anhydride to form methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is as a polymerization initiator. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to initiate the polymerization of various monomers, including styrene, methyl methacrylate, and vinyl acetate. This property makes methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate an important compound in the development of new polymers with unique properties.
Propriétés
IUPAC Name |
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-7,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNSPQICDDDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)




![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
